molecular formula C22H34N2+2 B14723738 Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium CAS No. 13048-89-0

Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium

Cat. No.: B14723738
CAS No.: 13048-89-0
M. Wt: 326.5 g/mol
InChI Key: RHGVXBKDJLUNND-UHFFFAOYSA-N
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Description

Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium is a quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial and medical applications. The structure of this compound includes two benzyl groups attached to a central nitrogen atom, which is further connected to a butyl chain and two dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium typically involves the quaternization of tertiary amines. One common method is the reaction of benzyl chloride with a tertiary amine such as N,N-dimethylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzyl alcohols and carboxylic acids.

    Reduction: Benzylamines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of cleaning agents and detergents.

Mechanism of Action

The mechanism of action of Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.

    Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.

Uniqueness

Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent.

Properties

CAS No.

13048-89-0

Molecular Formula

C22H34N2+2

Molecular Weight

326.5 g/mol

IUPAC Name

benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium

InChI

InChI=1S/C22H34N2/c1-23(2,19-21-13-7-5-8-14-21)17-11-12-18-24(3,4)20-22-15-9-6-10-16-22/h5-10,13-16H,11-12,17-20H2,1-4H3/q+2

InChI Key

RHGVXBKDJLUNND-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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